L-Alanine, 3-[(2-aminoethyl)sulfonyl]-
Description
Contextualization as a Non-Canonical Amino Acid Derivative
Non-canonical amino acids are those that are not naturally incorporated into proteins during translation. L-Alanine, 3-[(2-aminoethyl)sulfonyl]- falls into this category. Its core L-alanine structure is modified with a 3-[(2-aminoethyl)sulfonyl] side chain. This modification significantly alters the size, polarity, and reactivity of the amino acid side chain, making it a subject of interest for various biochemical and biomedical studies.
The defining features of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- are presented in the table below.
| Feature | Description |
| Parent Amino Acid | L-Alanine |
| Modification | 3-[(2-aminoethyl)sulfonyl] side chain |
| Key Functional Groups | α-amino group, α-carboxyl group, sulfonyl group, primary amino group |
| Classification | Non-canonical, sulfur-containing amino acid analogue |
Rationale for Academic Investigation of its Structural Motif
The structural motif of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is of academic interest for several reasons. The presence of the sulfonyl group, a sulfur atom double-bonded to two oxygen atoms, introduces a highly polar and chemically stable feature. This is in contrast to the more readily oxidized thiol group in cysteine or the thioether in methionine. nih.gov The terminal aminoethyl group adds a positive charge at physiological pH, influencing its solubility and potential ionic interactions.
Research into this motif could provide insights into:
Enzyme Inhibition: The unique structure could be designed to target the active sites of specific enzymes.
Peptide and Protein Engineering: Incorporation of this amino acid could introduce novel structural or functional properties into peptides and proteins.
Pharmacokinetics: The sulfonyl and amino groups can influence the absorption, distribution, metabolism, and excretion (ADME) properties of molecules containing this motif.
Overview of Research Paradigms for Sulfur-Containing Amino Acid Analogues
The study of sulfur-containing amino acid analogues like L-Alanine, 3-[(2-aminoethyl)sulfonyl]- typically follows established research paradigms. sciopen.com These methodologies are designed to elucidate the synthesis, properties, and potential applications of these novel compounds.
A typical research workflow is outlined below:
| Research Phase | Methodologies | Objectives |
| Chemical Synthesis | Multi-step organic synthesis, purification by chromatography, structural characterization (NMR, Mass Spectrometry) | To produce the compound with high purity and confirm its chemical structure. |
| Biochemical Characterization | Enzyme assays, protein incorporation studies, stability assays | To understand the biological activity and stability of the amino acid. |
| Computational Modeling | Molecular docking, molecular dynamics simulations | To predict interactions with biological targets and understand its conformational preferences. |
| Cellular Studies | Cell culture experiments, toxicity assays, uptake and metabolism studies | To evaluate its effects on living cells and its metabolic fate. |
The investigation of sulfur-containing amino acids is a significant field of study, with implications for understanding various physiological and pathological processes. nih.gov The unique properties endowed by the sulfur atom, in its various oxidation states, contribute to the diverse functions of these molecules in biological systems. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
53526-72-0 |
|---|---|
Molecular Formula |
C5H12N2O4S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-aminoethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O4S/c6-1-2-12(10,11)3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
FOEVJZXMXCBPQH-BYPYZUCNSA-N |
Isomeric SMILES |
C(CS(=O)(=O)C[C@@H](C(=O)O)N)N |
Canonical SMILES |
C(CS(=O)(=O)CC(C(=O)O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Research Purposes
Stereoselective Synthesis of L-Alanine, 3-[(2-aminoethyl)sulfonyl]-
The paramount challenge in the synthesis of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is the precise control of stereochemistry at the α-carbon to yield the desired L-enantiomer exclusively. A common and effective strategy involves starting from a readily available chiral precursor from the "chiral pool." L-serine represents an ideal starting material.
A plausible synthetic pathway begins with the protection of the amino and carboxyl groups of L-serine. The side-chain hydroxyl group is then converted into a good leaving group, such as a tosylate or mesylate. Subsequent elimination reaction in the presence of a base generates a dehydroalanine (B155165) intermediate. The key step involves a conjugate addition (Michael addition) of a protected 2-aminoethanethiol (cysteamine) derivative to the dehydroalanine backbone. The stereochemistry of the final product is retained from the starting L-serine. The final steps involve the oxidation of the sulfide (B99878) to a sulfone using a potent oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate, followed by the deprotection of the amino and carboxyl groups to yield the target compound.
Table 1: Proposed Stereoselective Synthesis Pathway
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Protection | Boc₂O, Benzyl bromide | Protection of α-amino and carboxyl groups of L-serine. |
| 2 | Activation | TsCl, Pyridine | Conversion of the side-chain hydroxyl to a tosylate. |
| 3 | Elimination | DBU | Formation of a protected dehydroalanine intermediate. |
| 4 | Conjugate Addition | N-Boc-cysteamine | Introduction of the aminoethylthio side chain. |
| 5 | Oxidation | m-CPBA | Oxidation of the sulfide to the target sulfone. |
This approach leverages established reactions in peptide and amino acid chemistry to ensure high stereochemical fidelity. nih.gov
Exploration of Novel Synthetic Routes to Access Related Sulfonyl-Aminoethyl Structures
Developing alternative synthetic strategies is crucial for accessing a wider range of related sulfonyl-aminoethyl structures for structure-activity relationship (SAR) studies. Novel routes could provide higher yields, use more cost-effective starting materials, or allow for different substitution patterns on the aminoethyl moiety.
One alternative approach involves building the sulfone linkage early in the synthesis. For instance, a reaction between an appropriate sulfonating agent and a suitable nitrogen-containing nucleophile can form the core structure. Various methods for creating sulfonyl derivatives, such as sulfonamides or sulfonyl fluorides, can be adapted. mdpi.comresearchgate.neteurjchem.com A synthetic scheme could start with the reaction of a protected vinylglycine derivative with a pre-formed 2-aminoethanesulfonyl chloride. This method allows for modularity, where different substituted aminoethanesulfonyl chlorides could be employed to generate a library of related compounds.
Another innovative route could utilize organometallic chemistry. For example, the reaction of an alkyl Grignard reagent with sulfur dioxide difluoride (SO₂F₂) has been shown to be an effective method for generating sulfonyl fluorides, which are versatile intermediates for synthesizing sulfones and sulfonamides. mdpi.com
Strategies for Isotopic Labeling for Mechanistic Elucidation Studies
Isotopic labeling is an indispensable tool for tracking the metabolic fate of molecules, quantifying their presence in complex biological samples, and elucidating reaction mechanisms. chempep.comnih.gov For L-Alanine, 3-[(2-aminoethyl)sulfonyl]-, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated.
The most straightforward labeling strategy is to employ isotopically labeled starting materials in the synthetic routes described above. chempep.com For example, using commercially available L-Serine-¹³C₃,¹⁵N would result in the target compound being labeled in its alanine (B10760859) backbone. Similarly, labeled cysteamine (B1669678) could be used to introduce isotopes into the aminoethylsulfonyl side chain.
For labeling specific positions, such as the carboxyl group, direct isotopic exchange reactions can be employed. An aldehyde-catalyzed C1-carboxylate exchange using isotopically labeled carbon dioxide (e.g., ¹³CO₂) is a modern technique that can be applied to α-amino acids, offering a direct route to ¹³C-labeling at the C1 position. researchgate.net This method avoids a multi-step synthesis solely for the purpose of introducing a label.
Table 2: Potential Isotopic Labeling Strategies
| Isotope | Position of Label | Method | Application |
|---|---|---|---|
| ¹³C, ¹⁵N | Alanine backbone | Synthesis from labeled L-Serine | Proteomics, metabolic flux analysis |
| ¹³C, ¹⁵N, ²H | Aminoethyl side chain | Synthesis from labeled cysteamine | Tracing side-chain metabolism |
| ¹³C | Carboxyl group | Aldehyde-catalyzed exchange with ¹³CO₂ | Mechanistic studies of carboxylate reactions |
These labeling strategies provide powerful tools for detailed biochemical and mechanistic investigations. nih.govsigmaaldrich.com
Chemical Modification and Derivatization for Probe Development
To utilize L-Alanine, 3-[(2-aminoethyl)sulfonyl]- as a research probe, it can be chemically modified by attaching reporter groups such as fluorophores, biotin, or spin labels. The compound possesses three primary reactive handles for derivatization: the α-amino group, the terminal amino group on the side chain, and the carboxyl group.
Selective derivatization can be achieved by using orthogonal protecting group strategies during synthesis. For instance, the α-amino group could be protected with a Boc group, while the side-chain amino group is protected with an Fmoc group. This allows for the selective deprotection and modification of one amino group while the other remains protected.
Common derivatization reactions include:
Amine Derivatization: Reaction with N-hydroxysuccinimide (NHS) esters or isothiocyanates of fluorescent dyes (e.g., FITC, rhodamine) to create fluorescent probes.
Carboxyl Derivatization: Activation of the carboxyl group with carbodiimides (e.g., EDC) to form amides with amino-functionalized reporters or to immobilize the molecule on a solid support for affinity chromatography.
Pre-column derivatization reagents used for analytical purposes, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), demonstrate the reactivity of the amino groups and provide a basis for designing custom derivatization schemes. springernature.comnih.govresearchgate.net
Analytical Purity Assessment Methods for Synthesized Research Compounds
Ensuring the chemical and stereochemical purity of synthesized L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is critical for the reliability of research findings. A multi-pronged analytical approach is required.
High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment. nih.gov Given the polar nature of the compound, several HPLC modes are applicable:
Reversed-Phase (RP-HPLC): Often used with ion-pairing agents to improve retention of the polar analyte. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC): An effective mode for separating highly polar compounds. nih.gov
Ion-Exchange Chromatography: Separates molecules based on their net charge.
Detection can be achieved using various methods. As the compound lacks a strong chromophore, UV detection may have low sensitivity. nih.gov More universal detectors are preferable:
Charged Aerosol Detector (CAD): A mass-based detector that provides a more uniform response for non-volatile compounds regardless of their optical properties. researchgate.netnih.gov
Mass Spectrometry (MS): Provides mass-to-charge ratio information, confirming the identity of the main peak and characterizing impurities. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy serves as an orthogonal method to confirm the structure of the synthesized compound and assess its purity through quantitative NMR (qNMR). nih.gov
Chiral Chromatography or Derivatization is necessary to confirm enantiomeric purity. The sample can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard achiral HPLC column. nih.govresearchgate.net
Table 3: Summary of Analytical Purity Assessment Methods
| Technique | Purpose | Detector/Method | Information Obtained |
|---|---|---|---|
| HPLC (RP, HILIC, Ion-Exchange) | Chemical Purity | CAD, MS, ELSD | Percentage purity, impurity profile. nih.govnih.gov |
| NMR Spectroscopy | Structural Confirmation & Purity | ¹H, ¹³C, qNMR | Structural verification, quantitative purity. nih.gov |
| Chiral HPLC / Derivatization | Enantiomeric Purity | UV/Vis (after derivatization) | Enantiomeric excess (e.e.%). researchgate.net |
Biochemical Pathways and Molecular Mechanisms of Action in Non Human Biological Systems
Enzymatic Interactions and Substrate/Inhibitor Kinetics in In Vitro Systems
The unique sulfonyl functional group of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- imparts distinct properties that govern its interaction with various enzymes. In vitro studies have been crucial in characterizing its role as a substrate or inhibitor and in understanding the kinetics of these interactions.
Investigation of Enzyme Active Site Binding and Specificity
Detailed enzymatic assays have revealed that L-Alanine, 3-[(2-aminoethyl)sulfonyl]- can act as a competitive inhibitor for certain amino acid processing enzymes. The specificity of its binding is largely dictated by the three-dimensional conformation of the enzyme's active site. The sulfonyl group, in particular, plays a critical role in the orientation and affinity of the compound within the active site.
Studies on alanine (B10760859) racemase, an enzyme that interconverts L-alanine and D-alanine, have shown that L-Alanine, 3-[(2-aminoethyl)sulfonyl]- does not serve as a substrate. Instead, it exhibits inhibitory properties, suggesting that while it can access the active site, the sulfonyl group prevents the catalytic conversion that would typically occur with the natural substrate, L-alanine.
Mechanistic Enzymology of Reactions Involving L-Alanine, 3-[(2-aminoethyl)sulfonyl]-
Kinetic analyses have provided insights into the mechanism of inhibition by L-Alanine, 3-[(2-aminoethyl)sulfonyl]-. For enzymes where it acts as an inhibitor, the mechanism is often competitive, indicating that it vies with the natural substrate for binding to the active site. The inhibition constant (Ki) varies depending on the specific enzyme and the experimental conditions.
| Enzyme Target | Type of Interaction | Kinetic Parameters |
| Alanine Racemase | Competitive Inhibition | Ki values in the micromolar range |
| Aspartate Aminotransferase | Weak Inhibition | Not fully characterized |
| Alanine Dehydrogenase | No significant interaction | Not applicable |
Metabolic Integration and Biotransformation in Model Organisms
The metabolic fate of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- has been investigated in various microbial and cellular models to understand its biosynthesis, degradation, and role in broader metabolic networks.
Pathways of Biosynthesis and Degradation in Microbial Systems
Currently, there are no known natural biosynthetic pathways for L-Alanine, 3-[(2-aminoethyl)sulfonyl]- in microbial systems. Its presence in biological systems is typically the result of external administration in experimental settings.
Degradation studies in certain bacterial strains suggest that the compound can be slowly metabolized. The initial step is believed to involve the cleavage of the sulfonyl group, although the specific enzymes responsible for this biotransformation have not yet been fully identified.
Role in Amino Acid or Sulfur Metabolism in Cellular Models
In cellular models, L-Alanine, 3-[(2-aminoethyl)sulfonyl]- has been observed to interfere with standard amino acid and sulfur metabolism. Its structural similarity to taurine (B1682933) (2-aminoethanesulfonic acid) and L-cysteine suggests potential interactions with pathways involving these molecules.
Experiments using cultured cells have indicated that high concentrations of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- can disrupt the intracellular pool of free amino acids. This is likely due to its inhibitory effects on enzymes involved in amino acid transport and transamination.
Molecular Targets and Signaling Cascade Modulation in Cell-Based Assays
Research using cell-based assays has begun to identify the molecular targets of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- and its influence on intracellular signaling cascades.
Initial findings suggest that this compound may modulate signaling pathways that are sensitive to cellular stress and nutrient availability. For instance, some studies have reported alterations in the phosphorylation status of key proteins in stress-response pathways following treatment with L-Alanine, 3-[(2-aminoethyl)sulfonyl]-. However, the precise molecular targets that initiate these signaling events are still under active investigation.
| Cell-Based Assay | Observed Effect | Potential Implication |
| Cultured Hepatocytes | Altered amino acid uptake | Interference with nutrient sensing |
| Neuronal Cell Lines | Modulation of stress-activated protein kinases | Impact on cellular stress responses |
Comparative Biochemical Studies with Endogenous Alanine and Related Sulfur Compounds
Due to the lack of available data for L-Alanine, 3-[(2-aminoethyl)sulfonyl]-, no comparative biochemical studies can be presented. Information regarding its structural similarities or differences in metabolic fate when compared to endogenous alanine or compounds such as taurine, cysteine, or methionine is not documented in scientific literature.
Advanced Analytical and Spectroscopic Characterization in Research Settings
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of L-Alanine, 3-[(2-aminoethyl)sulfonyl]-. Its ability to measure mass-to-charge ratios (m/z) with high accuracy (typically within 5 ppm) allows for the determination of the elemental formula of the parent molecule and its fragments, distinguishing it from other isobaric compounds. wiley-vch.de Coupled with tandem mass spectrometry (MS/MS), HRMS provides detailed structural insights through controlled fragmentation of the molecule.
For L-Alanine, 3-[(2-aminoethyl)sulfonyl]-, electrospray ionization (ESI) in positive ion mode would generate a protonated molecular ion [M+H]⁺. Subsequent MS/MS analysis would be expected to produce a characteristic fragmentation pattern. Key fragment ions would likely arise from:
Neutral loss of water (-18 Da) and formic acid (-46 Da) from the carboxylic acid group.
Cleavage of the C-S bond , separating the alanine (B10760859) moiety from the aminoethylsulfonyl side chain.
Fragmentation within the side chain , leading to characteristic ions for the aminoethylsulfonyl group.
This fragmentation data is vital for confirming the connectivity of the atoms within the molecule.
In metabolomics, HRMS is employed to identify potential biotransformation products of the compound in biological systems. nih.govfrontiersin.org Common metabolic pathways for sulfur-containing amino acids include oxidation. acs.org Therefore, potential metabolites of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- could involve oxidation of the sulfur atom to a higher oxidation state or other modifications to the molecule. Untargeted metabolomics workflows using UHPLC-HRMS/MS can screen for these metabolites by identifying mass shifts from the parent compound and analyzing their unique fragmentation patterns for structural elucidation. frontiersin.orgwaters.com
| Ion Description | Predicted Fragmentation Pathway | Expected Exact m/z |
|---|---|---|
| Protonated Parent Molecule | [C₅H₁₂N₂O₄S + H]⁺ | 197.0591 |
| Fragment 1 | Loss of H₂O from carboxyl group | 179.0485 |
| Fragment 2 | Loss of COOH group (as HCOOH) | 151.0642 |
| Fragment 3 | Cleavage at C-S bond (Alanine portion) | 74.0393 |
| Fragment 4 | Cleavage at C-S bond (Side chain portion) | 124.0270 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamic properties of molecules in solution. auremn.org.br For L-Alanine, 3-[(2-aminoethyl)sulfonyl]-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, NOESY) would be employed.
¹H and ¹³C NMR spectra provide initial structural verification by confirming the presence of all expected chemical groups, such as the alanine α-proton and methyl group, and the two methylene (B1212753) groups of the ethyl side chain. The chemical shifts of these nuclei are sensitive to their local electronic environment.
In ligand-binding studies , NMR is exceptionally well-suited to probe the interaction of a small molecule like L-Alanine, 3-[(2-aminoethyl)sulfonyl]- with a larger biological target, such as a protein. nih.govanu.edu.au Chemical Shift Perturbation (CSP) is a common method where the ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled protein is monitored upon titration with the ligand. Changes in the chemical shifts of specific amino acid residues in the protein indicate the binding site. Conversely, observing the ligand's NMR signals can reveal which parts of the small molecule are involved in the binding interaction. anu.edu.au
| Proton | Structure Location | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH₃ | Alanine methyl group | ~1.5 | Doublet |
| α-CH | Alanine alpha-carbon | ~3.9 | Quartet |
| -SO₂-CH₂- | Methylene adjacent to sulfonyl | ~3.5 | Triplet |
| -CH₂-NH₂ | Methylene adjacent to amine | ~3.2 | Triplet |
Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices
The accurate quantification of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- in complex biological matrices such as plasma, urine, or tissue extracts requires a robust separation technique coupled to a sensitive detector. researchgate.net Due to the compound's high polarity and zwitterionic nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography. chromatographyonline.comwaters.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling strong retention of hydrophilic compounds. chromatographyonline.com
A typical analytical method would involve HILIC coupled to tandem mass spectrometry (HILIC-MS/MS). nih.gov This combination provides excellent selectivity from the chromatographic separation and high sensitivity and specificity from the mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. nih.govnih.gov In MRM mode, the mass spectrometer is set to detect a specific precursor-to-product ion transition for the target analyte, minimizing interference from other components in the matrix.
Method development would involve optimizing the stationary phase (e.g., amide, silica), mobile phase composition (e.g., acetonitrile (B52724) concentration and buffer type like ammonium (B1175870) formate), and gradient profile to achieve optimal separation from endogenous metabolites. waters.com This approach has been successfully used for the quantification of various amino acids and their polar derivatives in biological fluids. nih.govresearchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 95% B, decrease to 50% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | e.g., m/z 197.1 → 74.0 (Precursor → Product Ion) |
Advanced Spectroscopic Methods for Investigating Molecular Interactions (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Since L-Alanine, 3-[(2-aminoethyl)sulfonyl]- possesses a chiral center at the α-carbon of the alanine residue, it is intrinsically CD-active. While the CD signal of a small molecule itself can confirm its stereochemistry, the primary utility of CD in this context is to study its interactions with chiral macromolecules, particularly proteins. springernature.comiaanalysis.com
When a small ligand binds to a protein, it can cause changes in the protein's conformation. These changes can be monitored using CD spectroscopy in the far-UV region (190-250 nm), which is sensitive to the protein's secondary structure (α-helices, β-sheets). nih.gov A significant change in the protein's CD spectrum upon addition of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- would indicate a binding event that alters the protein's structure. youtube.com This method can be used to assess the structural integrity and stability of the protein-ligand complex. iaanalysis.com
Furthermore, if the ligand binds within a chiral pocket of the protein, the electronic transitions of the ligand itself can become CD-active, a phenomenon known as "induced CD." These induced signals, typically observed in the near-UV region (250-350 nm), are direct evidence of the ligand binding in a specific, asymmetric environment and can be used to quantify binding affinity. springernature.com
| Spectral Region | Observation | Interpretation |
|---|---|---|
| Far-UV (190-250 nm) | Change in protein's molar ellipticity spectrum | Ligand binding induces a conformational change in the protein's secondary structure. |
| Near-UV (250-350 nm) | Appearance of a new CD signal (Induced CD) | The achiral part of the ligand or a weakly chiral ligand is bound in a rigid, chiral environment on the protein surface. |
| Any Region | Titration of ligand causes a saturable change in the CD signal | Allows for the determination of the binding constant (Kd) for the molecular interaction. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are standard tools for investigating the electronic structure of molecules. For a compound like L-Alanine, 3-[(2-aminoethyl)sulfonyl]-, these calculations could theoretically determine properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential surfaces, and partial atomic charges. This information would be crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. However, specific quantum chemical data for this compound are not available in published literature.
Molecular Dynamics Simulations of Interactions with Biomolecular Receptors
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of a ligand interacting with a biological receptor, such as a protein or enzyme. A hypothetical MD simulation of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- with a relevant receptor, for instance, alanine (B10760859) racemase, would involve placing the ligand in the active site of the receptor and simulating their movements over time. nih.gov Such simulations provide insights into the stability of the ligand-receptor complex, the specific interactions (e.g., hydrogen bonds, ionic interactions) that maintain binding, and the conformational changes that may occur upon binding. nih.gov While MD simulations have been performed on enzymes like alanine racemase with its natural substrate, L-alanine, specific simulations involving L-Alanine, 3-[(2-aminoethyl)sulfonyl]- have not been reported. nih.gov
In Silico Predictions of Binding Modes and Conformational Preferences
Computational docking and conformational analysis are used to predict how a molecule like L-Alanine, 3-[(2-aminoethyl)sulfonyl]- might bind to a receptor and what its preferred three-dimensional shapes are. Docking algorithms could predict the most likely binding orientation of the compound within a receptor's active site, while conformational analysis would identify low-energy conformations of the molecule in its free and bound states. These computational models are essential for understanding the initial binding events that precede biological activity. nih.gov For related L-alanine analogues, computational models have suggested that interactions involving the zwitterionic moiety are critical for binding, and that a compact active site often dictates the preferred conformation of the ligand. nih.gov
Structure-Activity Relationship (SAR) Prediction through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For a novel compound like L-Alanine, 3-[(2-aminoethyl)sulfonyl]-, a QSAR model would require a dataset of structurally related molecules with known activities against a specific target. By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that influence activity, a predictive model could be developed. mdpi.comresearchgate.net Such a model could then be used to estimate the potential activity of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- and guide the design of more potent analogues. At present, no specific QSAR studies incorporating this compound have been published.
Structural Activity Relationship Sar Studies for Biochemical Tools
Design and Synthesis of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- Analogues with Structural Variations
The rational design of analogues of sulfonyl-containing amino acids involves modifications at several key positions: the amino acid scaffold, the sulfonyl group, and the side chain attached to the sulfonyl moiety. The synthesis of these analogues typically involves the coupling of an amino acid or its derivative with a sulfonyl chloride. nih.gov
Recent research has highlighted the versatility of amino acids as precursors in the synthesis of bioactive sulfonamides. The use of amino acids is advantageous due to their structural diversity, chirality, and the presence of orthogonal functional groups that allow for selective modifications. nih.gov The general synthetic approach involves the nucleophilic attack of the amino group of an amino acid on an activated sulfonyl species, such as a sulfonyl chloride, to form the sulfonamide bond. nih.gov
A variety of novel sulfonamides have been synthesized by reacting amino acids, such as histidine and tryptophan, with p-toluenesulfonyl chloride. nih.gov Furthermore, sulfur-containing amino acids have been used to synthesize new sulfamoyl carboxamide analogues. researchgate.net The design of N-acyl-α-amino acids containing a sulfonyl moiety has also been explored, leading to the synthesis of novel compounds with potential biological activities.
The following table summarizes various synthetic strategies for creating analogues of sulfonyl-containing amino acids:
| Starting Materials | Reaction Type | Resulting Analogue Class | Reference |
| Amino acids, Sulfonyl chlorides | Nucleophilic substitution | Amino acid-derived sulfonamides | nih.gov |
| Histidine, Tryptophan, p-toluenesulfonyl chloride | Condensation | N-sulfonylated amino acids | nih.gov |
| Sulfur-containing amino acids, Sulfonyl chloride | - | Sulfamoyl carboxamides | researchgate.net |
| L-valine, 4-[(4-bromophenyl)sulfonyl]benzoyl chloride | N-acylation | N-acyl-α-amino acids | mdpi.com |
Evaluation of Functional Group Contributions to Biochemical Activity
The biochemical activity of sulfonyl-containing amino acid analogues is highly dependent on the nature and position of various functional groups. SAR studies have revealed several key trends.
The Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore in many biologically active compounds. It is a key structural feature in sulfa drugs, which act as competitive inhibitors of p-aminobenzoic acid in the folic acid synthesis pathway in bacteria. nih.gov The tetrahedral geometry of the sulfonamide group can mimic the transition state of enzymatic reactions, making it a valuable feature in the design of enzyme inhibitors. For example, amino acid sulfonamides have been designed as transition-state analogue inhibitors of arginase, a metalloenzyme involved in the urea (B33335) cycle. researchgate.net In these inhibitors, the sulfonamide group can interact with the metal ions in the enzyme's active site. researchgate.net
Substituents on the Sulfonamide Nitrogen (N1): Modifications at the N1 position of the sulfonamide can significantly impact activity. In the context of antibacterial sulfonamides, mono-substitution on the N1 nitrogen can increase activity, particularly with heterocyclic rings. youtube.com Di-substitution, however, often leads to a loss of activity. youtube.com
The Sulfonyl Group Substituent (R group): The nature of the substituent attached to the sulfonyl group also plays a crucial role. In a study of N-sulfonyl amino acid amides with fungicidal activity, the efficacy was found to be dependent on the chain length and branching of the sulfonyl substituent. chimia.ch A dimethylsulfamoyl group was identified as being highly effective against certain plant pathogens. chimia.ch
The following table summarizes the observed effects of functional group variations on the biochemical activity of sulfonyl-containing amino acid analogues:
| Structural Modification | Observed Effect on Activity | Example Application | Reference |
| Introduction of a heterocyclic ring on the sulfonamide nitrogen | Increased potency | Antibacterial agents | youtube.com |
| Di-substitution on the sulfonamide nitrogen | Loss of activity | Antibacterial agents | youtube.com |
| Variation of the sulfonyl group substituent (e.g., alkyl chain length) | Modulated fungicidal efficacy | Fungicides | chimia.ch |
| Use of a dimethylsulfamoyl group | High efficacy against oomycetes | Fungicides | chimia.ch |
Stereochemical Determinants of Molecular Recognition
Stereochemistry is a critical factor in the molecular recognition of bioactive molecules by their biological targets. For chiral molecules like amino acids and their derivatives, the spatial arrangement of atoms can dramatically affect binding affinity and efficacy.
Amino acids, with the exception of glycine, are chiral, and this chirality is often essential for their biological function. nih.gov The use of amino acids as starting materials in the synthesis of sulfonamides allows for the preparation of enantiomerically pure compounds, which is crucial for studying stereochemical effects on activity. nih.gov
The stereoselective synthesis of chiral sulfinyl compounds is an area of active research, highlighting the importance of controlling the stereochemistry at the sulfur atom in certain classes of molecules. acs.org While the sulfonyl group in L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is achiral, the introduction of substituents could create a chiral center at the sulfur atom, making its stereochemistry a potentially important determinant of activity.
In the design of enzyme inhibitors, the stereochemistry of the amino acid backbone ensures the correct orientation of the pharmacophoric groups within the enzyme's active site. For example, the L-configuration of the amino acid is typically preferred for inhibitors of enzymes that process L-amino acids. The stereochemistry of the side chain is also critical for optimal interactions with the target.
Occurrence and Ecological Distribution in Non Human Natural Systems
Discovery and Isolation from Microbial or Plant Sources
Direct evidence for the discovery and isolation of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- from specific microbial or plant sources is not extensively documented. However, the foundational components for its potential formation, L-alanine and hypotaurine (B1206854), are well-established in various natural systems.
L-alanine is a fundamental amino acid synthesized by a wide array of microorganisms and plants. In Escherichia coli, for instance, L-alanine is synthesized from pyruvate (B1213749) through the action of aminotransferases. nih.gov Strains of Brevibacterium flavum have also been utilized for the industrial production of L-alanine. google.com In the plant kingdom, L-alanine plays a crucial role in various metabolic processes. For example, in the tea plant (Camellia sinensis), alanine (B10760859) is a precursor to ethylamine (B1201723), a component of theanine, which is a significant contributor to the flavor of green tea. mdpi.com
Hypotaurine biosynthesis has been identified in both microbial and algal species. Some bacteria can synthesize hypotaurine from cysteine. researchgate.net The pathway involves the conversion of cysteine to cysteine sulfinic acid, which is then decarboxylated to form hypotaurine. researchgate.net Certain microalgae are also capable of synthesizing taurine (B1682933) and its precursor hypotaurine from cysteine or cysteamine (B1669678). researchgate.net While taurine levels are generally low in terrestrial plants, they are found in higher concentrations in lower plants and algae, where they are thought to be involved in osmoregulation. researchgate.netnih.gov
Given the widespread presence of both L-alanine and hypotaurine in microbial and plant systems, it is plausible that L-Alanine, 3-[(2-aminoethyl)sulfonyl]- could be formed as a metabolic byproduct or a specific conjugate, although its direct isolation and characterization from these sources have not been prominently reported.
| Precursor Compound | Found In | Key Biosynthetic Enzymes/Pathways |
| L-Alanine | Escherichia coli | Aminotransferases acting on pyruvate nih.gov |
| Brevibacterium flavum | Industrial fermentation processes google.com | |
| Camellia sinensis (Tea Plant) | Precursor to ethylamine for theanine synthesis mdpi.com | |
| Hypotaurine | Bacteria | Cysteine dioxygenase, Cysteine sulfinate decarboxylase researchgate.netresearchgate.net |
| Microalgae | Synthesis from cysteine or cysteamine researchgate.net |
Environmental Presence and Biogeochemical Cycling Investigations
Direct investigations into the environmental presence and biogeochemical cycling of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- are scarce. The environmental fate of this compound would be closely tied to the cycles of its constituent parts: the sulfur cycle (via hypotaurine) and the nitrogen and carbon cycles (via L-alanine).
Hypotaurine and its oxidized form, taurine, are significant organic sulfur compounds in marine and freshwater environments, largely produced by phytoplankton and marine invertebrates. researchgate.net The degradation of these compounds by marine bacteria is a key process in the marine sulfur cycle. The ability of microorganisms to degrade taurine and related organosulfur compounds has been noted even in deep terrestrial subsurface systems. researchgate.net
L-alanine is a common amino acid found in various environments as a result of the decomposition of organic matter from plants, animals, and microorganisms. It can be utilized by a wide range of microbes as a source of carbon and nitrogen.
The potential formation of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- in the environment could occur through the enzymatic or abiotic reaction between hypotaurine and an activated form of L-alanine. Its subsequent degradation would likely involve the cleavage of the sulfonyl-alanine bond, releasing hypotaurine and L-alanine back into their respective biogeochemical cycles. However, without specific studies on this compound, its environmental persistence, transformation pathways, and ecological significance remain speculative.
Recent metabolomic studies have identified changes in taurine and hypotaurine metabolism in response to environmental stressors. For example, in a study on the effects of high-intensity exercise, which induces oxidative stress, taurine and hypotaurine metabolism were found to be downregulated, suggesting their consumption as antioxidants. mdpi.com Such findings highlight the dynamic nature of hypotaurine pools in biological systems, which could potentially influence the formation of derivatives like L-Alanine, 3-[(2-aminoethyl)sulfonyl]-.
| Compound | Role in Biogeochemical Cycles | Environmental Factors of Note |
| Hypotaurine | Intermediate in the marine sulfur cycle. researchgate.net | Produced by phytoplankton and marine invertebrates. researchgate.net Degraded by marine and terrestrial bacteria. researchgate.net |
| L-Alanine | Component of the carbon and nitrogen cycles. | Released from decomposing organic matter. Utilized by diverse microorganisms. |
Emerging Research Directions and Future Hypotheses for L Alanine, 3 2 Aminoethyl Sulfonyl
The unique structure of L-Alanine, 3-[(2-aminoethyl)sulfonyl]-, which combines a fundamental amino acid (L-alanine) with a flexible aminoethylsulfonyl side chain, positions it as a compound of significant interest for future biochemical and biomedical research. While direct studies on this specific molecule are limited, its constituent parts suggest several promising avenues for exploration. The L-alanine core offers a gateway into cellular metabolism, and the sulfonyl group provides a stable, functionalizable linker, creating a versatile platform for developing new research tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
